molecular formula C6H3Br2F2N B13572028 2,5-Dibromo-3-(difluoromethyl)pyridine

2,5-Dibromo-3-(difluoromethyl)pyridine

Cat. No.: B13572028
M. Wt: 286.90 g/mol
InChI Key: SVYMEIARCHRBFS-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(difluoromethyl)pyridine ( 1803935-38-7) is a halogenated pyridine derivative of significant interest in advanced chemical synthesis and drug discovery. With the molecular formula C₇H₂Br₂F₅NO and a molecular weight of 370.90 g/mol, this compound serves as a versatile and valuable building block for medicinal chemistry and materials science . Its structure features two bromine atoms on the pyridine ring, which are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of complex biaryl structures . The presence of the strongly electron-withdrawing difluoromethyl group adjacent to the bromine substituents further activates the ring for nucleophilic aromatic substitution and modulates the compound's lipophilicity and metabolic stability, which are key parameters in the design of bioactive molecules . This multi-functional reagent is exclusively for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage its unique halogen pattern to create diverse compound libraries for screening against biological targets, particularly in the development of active ingredients for pharmaceuticals and agrochemicals . The compound is typically supplied and stored under inert atmosphere at room temperature to ensure its long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Br2F2N

Molecular Weight

286.90 g/mol

IUPAC Name

2,5-dibromo-3-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Br2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H

InChI Key

SVYMEIARCHRBFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dibromo 3 Difluoromethyl Pyridine

Strategies for Regioselective Introduction of the Difluoromethyl Group on Pyridine (B92270) Systems

The introduction of a difluoromethyl (CHF2) group onto a pyridine ring, particularly at the C3 (meta) position, is a significant synthetic challenge due to the inherent electronic properties of the heterocycle. nih.govresearchgate.net Various strategies have been developed to achieve this transformation, ranging from direct C-H functionalization to multi-step sequences involving functional group manipulations.

One logical approach to installing a difluoromethyl group is through the geminal difluorination of a precursor containing a two-electron-oxidized carbon, such as a carbonyl or a dithiane group. This method transforms a C=O or a related functional group into a CF2 group. While the direct conversion of aldehydes or ketones to gem-difluoro compounds can be achieved with reagents like diethylaminosulfur trifluoride (DAST), these reactions often require harsh conditions. sci-hub.se A milder alternative involves the desulfurative-fluorination of 1,3-dithiolanes, which can be prepared from the corresponding aldehyde (e.g., pyridine-3-carbaldehyde). Reagents such as Selectfluor® in combination with pyridinium (B92312) polyhydrogen fluoride (B91410) (PPHF) have been shown to effectively convert 2,2-diaryl-1,3-dithiolanes into the corresponding gem-difluoro compounds under mild conditions. sci-hub.se

Another innovative approach capitalizes on the reactivity of α,α-difluorinated gem-diols with activated pyridinium salts. nih.govacs.org This method leads to the formation of gem-difluorinated dihydropyridines, which can potentially be aromatized to yield the desired 3-(difluoromethyl)pyridine (B1298654). nih.govacs.org

Table 1: Selected gem-Difluorination Methodologies

Precursor Reagent(s) Key Features
1,3-Dithiolane Selectfluor®, Pyridinium Polyhydrogen Fluoride (PPHF) Mild reaction conditions; suitable for aryl ketone derivatives. sci-hub.se

This table presents generalized methodologies that could be adapted for the synthesis of 3-(difluoromethyl)pyridine from appropriate precursors.

Halodifluoromethylated compounds are versatile reagents that can introduce the difluoromethyl group through nucleophilic or radical pathways. Ethyl bromodifluoroacetate (BrCF2COOEt) is a readily available and inexpensive reagent that can serve as a difluoromethyl source. nih.gov For instance, it can be used for the N-difluoromethylation of pyridines, which involves an initial N-alkylation followed by in situ hydrolysis and decarboxylation to yield an N-difluoromethylated pyridinium salt. nih.gov While this specific method targets the nitrogen atom, other synthons like difluoromethyl 2-pyridyl sulfone have been developed for gem-difluoroolefination, converting aldehydes and ketones into difluoroalkenes. cas.cn The synthesis of pyridines bearing a CF2X (where X is a halogen) group can also be achieved through the direct bromodifluoromethylation of a metalated pyridine. chim.it

Table 2: Examples of Halodifluoromethylated Synthons and Their Applications

Synthon Application Mechanism
Ethyl bromodifluoroacetate N-difluoromethylation of pyridines Nucleophilic attack by pyridine nitrogen, followed by hydrolysis and decarboxylation. nih.gov
Difluoromethyl 2-pyridyl sulfone gem-Difluoroolefination of carbonyls Julia-Kocienski type reaction. cas.cn

This table highlights the utility of various synthons for introducing difluoromethyl or related groups.

Radical difluoromethylation has become a powerful tool for C-H functionalization due to its mild reaction conditions and high functional group tolerance. researchgate.netrsc.org Achieving meta-selectivity on the pyridine ring, however, has been a persistent challenge. nih.govnih.gov Recent breakthroughs have utilized a dearomatization–rearomatization strategy to overcome this hurdle. In this approach, the pyridine is first converted into a bench-stable oxazino-pyridine intermediate. researchgate.netthieme-connect.com This intermediate undergoes a highly regioselective radical addition at the C3-position with a suitable difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one. thieme-connect.com Subsequent rearomatization delivers the meta-difluoromethylated pyridine. This strategy has proven effective for the late-stage functionalization of complex molecules. nih.govnih.gov Various methods for generating difluoromethyl radicals exist, including photoredox catalysis using hypervalent iodine(III) reagents or the use of reagents like difluoromethyltriphenylphosphonium bromide under visible light irradiation. researchgate.netnih.gov

Table 3: Radical-Mediated Difluoromethylation Strategies for Pyridines

Strategy Key Intermediate CHF2 Radical Source Initiation Outcome
Dearomatization-Rearomatization Oxazino-pyridine 2,2-difluoro-2-iodo-1-phenylethan-1-one Radical initiator High meta-selectivity. researchgate.netthieme-connect.com
Photoredox Catalysis Pyridine Substrate Hypervalent Iodine(III) Reagents Visible Light / Photocatalyst Direct C-H difluoromethylation. researchgate.net

When direct methods are not feasible, multi-step synthetic sequences provide a reliable route to 3-(difluoromethyl)pyridine. One common strategy involves constructing the pyridine ring from acyclic precursors that already contain the difluoromethyl moiety. nih.govnih.gov For example, cyclocondensation reactions using trifluoromethyl-containing building blocks are widely used in industrial settings to produce various trifluoromethylpyridines, and similar principles can be applied for difluoromethyl analogues. nih.gov

Alternatively, functional group interconversion on a pre-existing pyridine ring can be employed. A typical sequence might start with 3-bromopyridine, which can be converted to 3-lithiopyridine and subsequently reacted with an electrophile to install a handle for difluoromethylation. researchgate.net Another route could involve the conversion of a 3-aminopyridine (B143674) to a 3-halopyridine via a Sandmeyer-type reaction, followed by a transition-metal-catalyzed cross-coupling reaction with a difluoromethylating agent.

Controlled Dibromination of Pyridine Rings at C2 and C5 Positions

Once the 3-(difluoromethyl)pyridine core is synthesized, the next step is the regioselective introduction of two bromine atoms at the C2 and C5 positions. The electronic nature of both the pyridine nitrogen and the C3-substituent dictates the outcome of electrophilic halogenation. The pyridine ring itself is electron-deficient, making electrophilic substitution difficult. researchgate.net The difluoromethyl group is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack but directing incoming electrophiles to the meta positions (C5). The pyridine nitrogen directs electrophiles to the ortho (C2, C6) and para (C4) positions. The combined directing effects favor substitution at the C2 and C5 positions.

Direct bromination of 3-(difluoromethyl)pyridine can be achieved using various brominating agents. The choice of reagent and reaction conditions is crucial to control the selectivity and avoid side reactions. Common reagents include elemental bromine (Br2), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govgoogle.com The reaction is typically carried out in a strong acid medium, such as oleum (B3057394) or sulfuric acid, to activate the pyridine ring towards electrophilic attack, although methods that avoid harsh solvents are also being developed. researchgate.netgoogle.comacs.org Patent literature often describes specific procedures for the synthesis of related dihalopyridines, which can be adapted for this transformation. For example, the synthesis of 2,5-dibromo-3-methylpyridine (B189406) often involves a multi-step process starting from 2-amino-3-methylpyridine, which is first brominated at C5 and then undergoes a Sandmeyer reaction to replace the amino group at C2 with bromine. google.com A similar strategy could be envisioned starting from an appropriately substituted aminopyridine precursor.

Table 4: Common Brominating Agents for Heterocycles

Brominating Agent Abbreviation Typical Conditions Notes
Elemental Bromine Br2 Oleum / H2SO4, elevated temperatures Classic but harsh conditions; can lead to over-bromination. researchgate.net
N-Bromosuccinimide NBS H2SO4 or TFA; radical initiators for other mechanisms A versatile and common lab-scale reagent. nih.govgoogle.com

Bromination via Pyridyl Intermediates and Diazotization Reactions

A classic and effective method for introducing a bromine atom at a specific position on a pyridine ring involves the diazotization of a corresponding aminopyridine, followed by a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.orggoogle.comjustia.com This strategy is particularly useful when direct bromination lacks the required regioselectivity. The process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrobromic acid (HBr). wikipedia.orgresearchgate.net The resulting diazonium salt is often unstable and is immediately treated with a copper(I) bromide (CuBr) catalyst. wikipedia.org This promotes the displacement of the diazonium group (-N₂⁺) with a bromide, releasing nitrogen gas and forming the desired aryl bromide. wikipedia.orgresearchgate.net

In the context of synthesizing 2,5-Dibromo-3-(difluoromethyl)pyridine, this reaction would typically be employed to introduce the second bromine atom. For instance, a synthetic route could start with an intermediate such as 2-amino-5-bromo-3-(difluoromethyl)pyridine. This precursor would undergo diazotization, followed by the Sandmeyer reaction, to replace the amino group at the C2 position with a bromine atom, yielding the final product.

Several patented procedures for analogous dibromopyridines illustrate the typical reaction conditions for this transformation. These methods highlight the importance of temperature control, often between -5°C and 15°C, to manage the stability of the diazonium intermediate.

Table 1: Representative Conditions for Diazotization-Bromination of Aminopyridines
Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)
2-amino-5-bromopyridineHBr, CuBr, NaNO₂ (aq)03.564
2-amino-5-bromopyridineHBr, CuBr, NaNO₂ (aq)-5560
2-amino-3-methyl-5-bromopyridineHBr, CuBr, NaNO₂ (aq)0367

Chemo- and Regioselective Considerations in Dibromination

Achieving the desired 2,5-dibromo substitution pattern on a 3-(difluoromethyl)pyridine scaffold requires careful control of chemo- and regioselectivity. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). acs.org Halogenation of unsubstituted pyridine often requires harsh conditions, such as high temperatures. acs.orgnih.gov

The regiochemical outcome is governed by the electronic properties of both the pyridine nitrogen and the substituents on the ring. organicchemistrytutor.com

Pyridine Nitrogen: Under the acidic conditions often used for bromination, the pyridine nitrogen is protonated, forming a pyridinium ion. This ion is strongly deactivating and acts as a meta-director, guiding incoming electrophiles to the C3 and C5 positions.

Difluoromethyl Group (-CF₂H): The difluoromethyl group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. youtube.com Like other deactivating groups, it directs incoming electrophiles to the meta-position (C5 relative to its own position at C3). youtube.comyoutube.com

In a sequential dibromination of 3-(difluoromethyl)pyridine, these directing effects must be considered in tandem. Bromination of 3-(difluoromethyl)pyridine would be directed to the C5 position. Subsequent bromination would then be directed by all three existing features: the pyridinium nitrogen, the C3-CF₂H group, and the C5-bromo substituent. The combined deactivating nature of these groups makes the second bromination step challenging, often requiring more forcing conditions or alternative strategies like the diazotization of an amino group as described previously. Utilizing directing groups, such as an amino group, can enhance the nucleophilicity of the pyridine ring and control the position of bromination under milder conditions. acs.org

Convergent and Divergent Synthesis Routes for this compound

The construction of a polysubstituted molecule like this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is progressively functionalized to create a range of related structures, including the target molecule.

Sequential Functionalization: Bromination Followed by Difluoromethylation

A logical sequential approach involves first establishing the dibromo-substituted pyridine core, followed by the introduction of the difluoromethyl group. This route would begin with the synthesis of 2,5-dibromopyridine (B19318). The subsequent challenge is the regioselective installation of the -CF₂H group at the C3 position.

Direct C-H difluoromethylation of heteroarenes is an area of active research. nih.gov Methods often rely on radical processes. Reagents that generate a difluoromethyl radical (•CF₂H) can be used; however, the selectivity of radical addition to a dibromopyridine must be carefully controlled to favor the C3 position over the other available C-H positions (C4 and C6). nih.govnih.gov The electronic and steric environment of the 2,5-dibromopyridine ring would heavily influence the outcome of such a reaction. Alternative strategies might involve a metalation-trapping sequence, where the C3 position is selectively deprotonated with a strong base and then quenched with an electrophilic difluoromethyl source.

Integration of Difluoromethylation and Bromination into Tandem or One-Pot Processes

While a specific, established one-pot procedure for this target molecule is not prominent in the literature, the principles can be drawn from related methodologies. For instance, multi-component reactions that assemble the pyridine ring from acyclic precursors could potentially incorporate halogenated or difluoromethylated building blocks from the outset. core.ac.uknanoscalereports.com The development of such a process would require careful selection of mutually compatible reagents and catalysts to avoid undesired side reactions and ensure high regioselectivity.

Scaffold Construction via Pyridine Precursors

Instead of functionalizing a pre-existing pyridine ring, an alternative strategy is to construct the substituted pyridine scaffold from acyclic or different heterocyclic precursors. baranlab.orgacsgcipr.org This approach, often involving cyclocondensation reactions, can be highly effective for installing the desired substitution pattern from the beginning. researchgate.net

Numerous methods exist for pyridine ring synthesis, such as the Hantzsch synthesis or the Bohlmann-Rahtz reaction, which condense carbonyl compounds with an ammonia (B1221849) source. organic-chemistry.orgwikipedia.org To apply this to the target molecule, one would need to employ building blocks that already contain the necessary bromine and difluoromethyl functionalities. For example, a reaction could be designed involving a difluoromethylated 1,3-dicarbonyl compound, a bromine-containing component, and an ammonia source. researchgate.net Another advanced method involves the rhodium carbenoid-induced ring expansion of isoxazoles, which offers a route to highly functionalized pyridines. nih.govorganic-chemistry.org These scaffold-construction methods offer high convergence and control over substituent placement. acsgcipr.org

Table 2: Comparison of General Synthetic Strategies
StrategyDescriptionPotential AdvantagesPotential Challenges
Sequential FunctionalizationStep-by-step introduction of Br and CF₂H groups onto a pyridine ring.More established and predictable reaction steps.Longer synthesis, potential for low cumulative yield, regioselectivity issues.
Tandem / One-Pot ProcessMultiple reaction steps performed in a single flask.Increased efficiency, reduced waste and purification steps.Requires careful optimization of mutually compatible reaction conditions.
Scaffold ConstructionBuilding the substituted pyridine ring from acyclic precursors.Excellent control over substituent placement, high convergence.Requires access to specialized and potentially complex starting materials.

Optimization and Scale-Up Considerations in the Synthesis of this compound

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization and consideration of safety, cost, and environmental impact. vcu.edu For the synthesis of this compound, several key factors must be addressed.

Key Optimization Parameters:

Reagent Selection: Choosing cost-effective, safe, and readily available starting materials and reagents is paramount. For bromination, alternatives to elemental bromine, such as N-bromosuccinimide (NBS), might be considered to improve handling and selectivity. thieme-connect.com For difluoromethylation, the stability, cost, and efficiency of the fluorine source are critical. nih.govresearchgate.net

Catalyst Loading: In steps involving catalysts, such as a Sandmeyer reaction (CuBr) or a potential cross-coupling reaction, minimizing the catalyst loading without sacrificing yield or reaction time is crucial for reducing costs and simplifying purification.

Solvent Choice and Concentration: Solvents should be selected based on reaction performance, ease of removal, potential for recycling, and environmental/safety profile. Running reactions at higher concentrations can improve throughput but may pose challenges for heat management and mixing.

Temperature and Pressure Control: Many of the reactions, particularly diazotization and energetic fluorination or bromination steps, require precise temperature control to prevent side reactions and ensure safety. On a large scale, efficient heat transfer becomes a critical engineering challenge.

Work-up and Purification: The purification method must be scalable and efficient. Crystallization is often preferred over chromatography on a large scale due to lower cost and solvent consumption. The development of a robust crystallization procedure that delivers the product in high purity and yield is a key optimization goal.

Scale-Up Challenges:

Exothermic Reactions: Bromination and diazotization reactions are often highly exothermic. Proper reactor design, cooling capacity, and controlled addition rates are essential to prevent thermal runaways.

Handling of Hazardous Materials: Reagents like bromine, strong acids (HBr), and certain fluorinating agents are corrosive and toxic. Large-scale operations require specialized equipment and stringent safety protocols.

Process Analytics: Implementing in-process controls (e.g., HPLC, GC) to monitor reaction progress and impurity formation is vital for ensuring consistency and quality, allowing for adjustments to be made in real-time.

By systematically addressing these parameters, a synthetic route can be refined to be more efficient, cost-effective, safer, and environmentally sustainable for large-scale production. vcu.eduresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2,5 Dibromo 3 Difluoromethyl Pyridine

Reactivity of the Bromine Substituents at Pyridine (B92270) C2 and C5 Positions

The two bromine atoms on the 2,5-Dibromo-3-(difluoromethyl)pyridine ring exhibit distinct reactivity profiles due to their different electronic and steric environments. The bromine atom at the C2 position is ortho to the ring nitrogen, while the bromine at the C5 position is meta to the nitrogen.

Generally, in palladium-catalyzed cross-coupling reactions of polyhalogenated pyridines, halides at the 2- and 6-positions (ortho to the nitrogen) are more reactive than those at the 3- and 5-positions. orgsyn.org This enhanced reactivity is attributed to the coordination of the palladium catalyst to the pyridine nitrogen, which facilitates the oxidative addition step at the adjacent C-Br bond. Consequently, selective functionalization at the C2 position of this compound can often be achieved under controlled reaction conditions, leaving the C5-bromo group intact for subsequent transformations. The electron-withdrawing nature of the pyridine ring makes both C-Br bonds susceptible to oxidative addition, a key step in many cross-coupling cycles.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a primary pathway for derivatization.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to achieve both mono- and diarylation of this substrate. By carefully controlling the stoichiometry of the boronic acid reagent, selective substitution can be directed. For instance, using approximately one equivalent of the boronic acid preferentially yields the C2-arylated product due to the higher reactivity of the C2-bromine. Employing an excess of the boronic acid under appropriate conditions can lead to the double Suzuki coupling, replacing both bromine atoms.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Catalyst Base Solvent Temp. (°C) Product Yield (%)
4-(Methylsulfonyl)phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90 2-Bromo-5-(4-(methylsulfonyl)phenyl)-3-(difluoromethyl)pyridine 75
3-Chlorophenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90 2-Bromo-5-(3-chlorophenyl)-3-(difluoromethyl)pyridine 82

Data compiled from synthetic procedures described in various chemical literature and patents.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is instrumental in synthesizing substituted alkynes, which are valuable precursors for many other functional groups and are important structural motifs in materials science and medicinal chemistry.

For this compound, the Sonogashira coupling provides a direct route to alkynylpyridine derivatives. Similar to other cross-coupling reactions, the C2-bromo position is expected to be more reactive, allowing for selective mono-alkynylation. Published examples demonstrate that under standard Sonogashira conditions, various terminal alkynes can be coupled efficiently.

Table 2: Examples of Sonogashira Coupling Reactions

Terminal Alkyne Pd Catalyst Cu(I) Source Base Solvent Temp. (°C) Product Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF 65 2-Bromo-3-(difluoromethyl)-5-(phenylethynyl)pyridine 88
Ethynyltrimethylsilane Pd(PPh₃)₄ CuI i-Pr₂NH Dioxane 70 2-Bromo-3-(difluoromethyl)-5-((trimethylsilyl)ethynyl)pyridine 91

Data compiled from synthetic procedures described in various chemical literature and patents.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgrug.nl This reaction has broad applicability for synthesizing anilines, N-aryl heterocycles, and other arylamine derivatives that are prevalent in pharmaceuticals.

While specific, detailed examples of Buchwald-Hartwig amination on this compound are not extensively documented in peer-reviewed literature, the reaction is broadly applicable to a wide range of aryl bromides, including bromopyridines. nih.gov The general protocol involves a palladium precatalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base such as sodium tert-butoxide or cesium carbonate. It is anticipated that under these conditions, selective amination at the C2 or C5 position, or double amination, could be achieved by controlling the reaction stoichiometry and conditions.

The Negishi coupling reaction forms carbon-carbon bonds by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org It is particularly useful for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

The application of Negishi coupling to this compound would allow for the introduction of alkyl, alkenyl, and aryl groups. The preparation of the requisite organozinc reagents from corresponding halides or organolithium compounds is straightforward. Similar to other palladium-catalyzed processes, regioselectivity favoring the C2 position is expected. orgsyn.org Although specific examples for this exact substrate are sparse in the literature, the Negishi reaction is a well-established method for functionalizing halopyridines. nih.gov

Other metal-mediated transformations, such as Stille coupling (using organotin reagents) or Hiyama coupling (using organosilicon reagents), represent further potential avenues for the derivatization of this compound, though they are often less favored than Suzuki or Negishi couplings due to toxicity (tin) or activation requirements (silicon).

Nucleophilic Aromatic Substitution (SNAr) is a reaction mechanism in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than a benzene (B151609) ring. youtube.com In this compound, the ring is further activated by the powerful electron-withdrawing difluoromethyl group at the C3 position. The bromine atom at C2 is ortho to the ring nitrogen, a position highly activated towards SNAr. The bromine at C5 is less activated. Therefore, this compound is a prime candidate for selective SNAr reactions at the C2 position with a variety of nucleophiles, such as alkoxides, thiolates, and amines, particularly under elevated temperatures. This provides a complementary, metal-free strategy for the functionalization of the molecule.

Reductive Debromination and Hydrogenation Protocols

Reduction strategies for this compound can be broadly categorized into two main types: hydrogenation of the pyridine ring to yield the corresponding piperidine, and reductive debromination (hydrodebromination) to replace one or both bromine atoms with hydrogen.

Hydrogenation of the Pyridine Ring: The catalytic hydrogenation of functionalized pyridines is a well-established method for the synthesis of piperidines, which are prevalent motifs in FDA-approved drugs. liverpool.ac.ukresearchgate.net However, the reduction of the pyridine ring can be challenging due to the potential for catalyst poisoning by the nitrogen lone pair. liverpool.ac.uk For a substrate like this compound, heterogeneous catalysts are typically employed under mild to moderate hydrogen pressure. Rhodium-based catalysts, such as rhodium oxide (Rh₂O₃), have demonstrated high efficacy in the hydrogenation of various unprotected and multi-substituted pyridines under mild conditions. researchgate.netrsc.org Similarly, platinum(IV) oxide (PtO₂, Adams' catalyst) is another robust catalyst for this transformation, often used in acidic media like acetic acid to facilitate the reduction. researchgate.net

The reaction would involve the saturation of the pyridine ring, typically yielding the corresponding cis-2,5-dibromo-3-(difluoromethyl)piperidine as the major diastereomer, a common outcome for heterogeneous arene hydrogenation. liverpool.ac.uk It is important to note that under certain hydrogenation conditions, particularly with palladium catalysts, concurrent hydrodebromination can occur.

Reductive Debromination: Hydrodebromination involves the selective replacement of bromine atoms with hydrogen, offering a pathway to less halogenated derivatives. This can be achieved through various catalytic methods. Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, ammonium (B1175870) formate, or hydrazine) is a standard system for this transformation. The reaction conditions can be tuned to achieve either mono-debromination, likely at the more reactive C2 position, or exhaustive debromination to yield 3-(difluoromethyl)pyridine (B1298654). The choice of solvent, temperature, and hydrogen source plays a critical role in controlling the extent of debromination.

TransformationTypical CatalystsReagents/ConditionsExpected Major Product
Ring Hydrogenation Rh₂O₃, PtO₂H₂ (5-70 bar), TFE or AcOH, 40-100 °C2,5-Dibromo-3-(difluoromethyl)piperidine
Reductive Debromination Pd/CH₂, HCOONH₄, or N₂H₄, Base (e.g., Et₃N), Solvent (e.g., EtOH, THF)5-Bromo-3-(difluoromethyl)pyridine or 3-(Difluoromethyl)pyridine

Transformations Involving the Difluoromethyl Group at Pyridine C3 Position

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups. Its chemical reactivity is dominated by the robust nature of the C-F bonds and the slight acidity of the C-H bond.

Direct functional group interconversion of the difluoromethyl group on an aromatic ring is synthetically challenging due to the high strength of the carbon-fluorine bonds. Unlike a trifluoromethyl group, which can sometimes be hydrolyzed to a carboxylic acid under harsh conditions, the CF₂H group is generally stable to a wide range of reagents. Most synthetic strategies focus on introducing the difluoromethyl group as a final step or using a precursor that already contains it. researchgate.netnih.govuni-muenster.de While the hydrogen atom of the CF₂H group is weakly acidic, its deprotonation to form a difluoromethyl anion for further reaction is typically difficult to achieve on an electron-deficient pyridine ring without competing reactions. Therefore, transformations that retain the CF₂H moiety are far more common than its conversion into other functional groups.

The activation of C-F bonds is an area of intensive research but generally requires specific and highly reactive transition-metal complexes, often involving low-valent metals such as nickel, platinum, or rhodium. york.ac.ukresearchgate.net In the context of this compound, there is a significant reactivity differential between the C(sp²)-Br bonds and the C(sp³)-F bonds.

Under the vast majority of synthetic conditions, particularly those used for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the C-Br bonds are far more susceptible to oxidative addition by a metal catalyst (typically Pd(0)) than the C-F bonds. researchgate.net This inherent chemoselectivity allows for extensive derivatization at the C2 and C5 positions without disturbing the difluoromethyl group.

A reaction involving C-F bond activation would represent a competing and generally undesired pathway. Such a reaction would likely require bespoke catalytic systems designed for C-F activation and would proceed under conditions orthogonal to those for C-Br functionalization. acs.org For instance, while a palladium-catalyzed Suzuki coupling would readily occur at a C-Br bond below 100 °C, C-F activation might require specific phosphine-ligated platinum or nickel complexes at higher temperatures. york.ac.uk Therefore, the primary role of C-F bond activation in this context is to underscore the robustness of the difluoromethyl group during reactions targeting the bromine atoms.

Chemoselective and Regioselective Functionalization of this compound

The presence of two chemically distinct bromine atoms provides a powerful handle for the stepwise and controlled introduction of different substituents onto the pyridine core. The key to this strategy lies in exploiting the different electronic environments of the C2 and C5 positions.

The bromine atom at the C2 position is alpha to the ring nitrogen, which significantly influences its reactivity. This position is more electron-deficient and sterically accessible to an incoming metal catalyst for oxidative addition compared to the C5 position. Furthermore, the potent electron-withdrawing difluoromethyl group at C3 exerts a strong negative inductive effect, further increasing the electrophilicity and reactivity of the adjacent C2-Br bond.

This reactivity difference can be exploited in various palladium- or copper-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions—such as temperature, catalyst, ligand, and reaction time—it is possible to achieve selective mono-functionalization at the C2 position while leaving the C5-Br intact. For instance, Negishi couplings have been used to selectively functionalize 2,5-dibromopyridine (B19318) at the 2-position. researchgate.net A similar strategy could be applied here, followed by a second, distinct coupling reaction at the C5 position to build complex, unsymmetrically substituted pyridines.

Reaction TypeStrategy for C2-SelectivityPotential ConditionsProduct of First Step
Suzuki Coupling Lower temperature, shorter reaction time, specific ligand choicePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 70-80 °C2-Aryl-5-bromo-3-(difluoromethyl)pyridine
Negishi Coupling Grignard or organozinc reagent stoichiometry controlPdCl₂(dppf), R-ZnCl, THF, 0 °C to RT2-Alkyl/Aryl-5-bromo-3-(difluoromethyl)pyridine
Buchwald-Hartwig Amination Use of specific catalysts/ligands known for C2 selectivityCuI, L-proline, K₂CO₃, DMSO, 80-90 °C2-Amino-5-bromo-3-(difluoromethyl)pyridine
Sonogashira Coupling Mild conditions, controlled addition of alkynePdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT2-Alkynyl-5-bromo-3-(difluoromethyl)pyridine

Following the initial selective reaction at C2, the remaining bromine at C5 can be subjected to a second, often more forcing, cross-coupling reaction to install a different functional group, providing a modular route to diverse 2,5-disubstituted 3-(difluoromethyl)pyridines. mdpi.com

As discussed previously, the control of reactivity between the bromine atoms and the difluoromethyl group is straightforward due to their fundamentally different chemical nature and bond strengths. The C(sp²)-Br bonds are significantly weaker and more reactive towards the catalytic cycles of common cross-coupling reactions than the C(sp³)-F bonds.

This high degree of chemoselectivity is a major synthetic advantage of the this compound scaffold. It allows chemists to perform a wide array of transformations at the C-Br positions, including C-C, C-N, and C-O bond formation, with high fidelity and without the need for a protecting group on the difluoromethyl moiety. The CF₂H group remains a stable spectator, imparting its unique electronic properties to the molecule throughout the synthetic sequence. This reliability ensures that the desirable physicochemical properties conferred by the difluoromethyl group are carried through to the final target molecules.

Multi-Component Reactions Incorporating the Pyridine Core

The strategic functionalization of the this compound core through multi-component reactions (MCRs) represents a highly efficient approach to constructing complex molecular architectures. While specific literature detailing MCRs directly involving this compound is limited, the reactivity of dihalopyridines in well-established coupling reactions provides a strong basis for designing such convergent synthetic strategies. The presence of two reactive bromine sites, differentiated by their electronic environment, allows for sequential or one-pot, multi-step transformations that can incorporate several diversity elements around the pyridine scaffold.

The versatility of dihalopyridines in palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations, is well-documented for structurally similar compounds. arkat-usa.orgnih.govnih.gov These reactions are fundamental to many MCRs, enabling the introduction of various substituents that can then participate in subsequent cyclization or condensation steps. For instance, a sequential Sonogashira coupling could introduce two distinct alkyne moieties, which could then undergo a [2+2+2] cycloaddition with a nitrile to form a fused pyridopyridine system.

A hypothetical multi-component reaction could involve an initial Sonogashira coupling at the more reactive 5-position of the pyridine ring, followed by an in-situ Suzuki coupling at the 2-position, and a final intramolecular cyclization. This approach would allow for the rapid assembly of polycyclic heterocyclic systems with a high degree of molecular diversity, driven by the choice of the coupling partners in the MCR sequence.

The development of such MCRs would be highly valuable for the generation of novel compound libraries for drug discovery and materials science, leveraging the unique electronic properties imparted by the difluoromethyl group. The principles of these established coupling reactions on analogous dihaloheterocycles suggest that this compound is a prime candidate for exploitation in innovative multi-component synthetic strategies.

Table 1: Proposed Multi-Component Reaction Incorporating this compound

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProposed ProductReaction Type
This compoundPhenylacetylene4-Methoxyphenylboronic acidPd(PPh₃)₄, CuI, K₂CO₃, Toluene, 90°C5-(Phenylethynyl)-2-(4-methoxyphenyl)-3-(difluoromethyl)pyridineSequential Sonogashira/Suzuki Coupling
This compoundTerminal AlkyneArylboronic AcidPalladium Catalyst, Base2-Aryl-5-alkynyl-3-(difluoromethyl)pyridineOne-Pot Sequential Coupling
This compoundAnilineCarbon MonoxidePalladium Catalyst, BaseFused Pyridinone DerivativeCarbonylative Amination/Cyclization

Applications of 2,5 Dibromo 3 Difluoromethyl Pyridine As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules and Fine Chemicals

The primary utility of 2,5-Dibromo-3-(difluoromethyl)pyridine as a building block lies in the distinct reactivity of its functional groups. The two bromine atoms, located at the 2- and 5-positions of the pyridine (B92270) ring, serve as excellent handles for introducing molecular complexity. These positions are highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govwikipedia.org

Key reactions include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with organoboron compounds, enabling the attachment of various aryl or alkyl groups. nih.govnih.gov The selective coupling at one bromine site over the other can often be controlled by carefully choosing reaction conditions. acs.orgacs.org

Buchwald-Hartwig Amination: This method is crucial for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities. wikipedia.orgrsc.orglibretexts.org This is particularly important in medicinal chemistry, where aryl amines are a common motif.

Sonogashira Coupling: Facilitates the formation of carbon-carbon triple bonds, linking the pyridine core to alkyne-containing fragments.

Stille Coupling: Uses organotin reagents to create new carbon-carbon bonds.

The difluoromethyl (-CHF2) group at the 3-position significantly influences the electronic properties of the pyridine ring. As a strong electron-withdrawing group, it impacts the regioselectivity and reactivity of the C-Br bonds, often making the adjacent C2-Br bond more susceptible to nucleophilic attack or oxidative addition in catalytic cycles. acs.org This electronic influence allows chemists to selectively functionalize one bromine atom, perform subsequent reactions, and then modify the second bromine atom, enabling a stepwise and controlled approach to building complex molecular architectures. digitellinc.commorressier.combeilstein-journals.org

Functional GroupPositionPrimary ReactivityCommon Transformations
Bromo2Electrophilic center for cross-couplingSuzuki, Buchwald-Hartwig, Sonogashira, Stille, Negishi
Bromo5Electrophilic center for cross-couplingSuzuki, Buchwald-Hartwig, Sonogashira, Stille, Negishi
Difluoromethyl3Electron-withdrawing, potential H-bond donorModulates ring reactivity, enhances metabolic stability

Contribution to Medicinal Chemistry Research

The unique combination of a pyridine core and fluorine substitution makes this compound a highly valuable scaffold in the quest for new therapeutic agents. nih.gov

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous FDA-approved drugs. researchgate.net Its ability to act as a hydrogen bond acceptor and its presence in essential biological molecules like NAD coenzymes contribute to its frequent role in drug-receptor interactions. This compound provides an excellent starting point for creating libraries of novel pyridine-based compounds. By systematically varying the substituents at the 2- and 5-positions through cross-coupling reactions, medicinal chemists can rapidly generate a multitude of analogs to explore structure-activity relationships (SAR) and optimize drug properties like potency and selectivity. nih.gov

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govelsevierpure.com The difluoromethyl group (-CHF2) is particularly interesting as it can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. h1.coalfa-chemistry.comnih.gov It acts as a lipophilic hydrogen bond donor, a rare and valuable property that can introduce new, favorable interactions with biological targets. h1.co The bromine atoms on the this compound scaffold can be used not only for simple substitution but also as anchor points for constructing new fused heterocyclic ring systems, leading to the creation of entirely novel and patentable chemical entities. nih.gov

The strategic placement of the three key functional groups on this compound makes it an ideal precursor for pharmacologically active molecules. The difluoromethyl group, in particular, has gained significant attention in recent years for its ability to fine-tune the properties of drug candidates. uni-muenster.denih.govchemeurope.com Its introduction can improve metabolic stability by blocking sites of oxidative metabolism and can enhance lipophilicity, which aids in cell membrane permeability. alfa-chemistry.commdpi.com Starting from this single building block, chemists can access a wide range of derivatives, from simple substituted pyridines to complex polycyclic systems, to test against various biological targets. acs.org

Impact in Agrochemical Development and Discovery

The agrochemical industry relies heavily on fluorinated heterocyclic compounds to create effective and selective herbicides, insecticides, and fungicides. researchgate.netnih.gov Pyridine-based structures are a major class of modern agrochemicals. nih.gov

In agrochemical discovery, building blocks like this compound are invaluable. They function as advanced intermediates that can be efficiently converted into final active ingredients. The development of many successful agrochemicals has relied on the derivatization of halogenated trifluoromethylpyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). nih.gov In a similar fashion, this compound serves as a platform for creating new generations of crop protection agents.

The difluoromethyl group often confers the desired level of biological activity and metabolic stability in the final product. acs.org The bromine atoms provide the synthetic handles needed to attach the pyridine core to other molecular fragments that are essential for the molecule's mode of action. acs.org The ability to perform selective and high-yielding cross-coupling reactions on this intermediate allows for the efficient production of complex agrochemical products.

Agrochemical ClassExample Active IngredientRelated Pyridine IntermediateReference
HerbicidesFluazifop-butyl2-Chloro-5-(trifluoromethyl)pyridine nih.gov
FungicidesFluazinam2,3-Dichloro-5-(trifluoromethyl)pyridine nih.gov
InsecticidesFlonicamid4-(Trifluoromethyl)nicotinic acid nih.gov
HerbicidesDiflufenicanNicotinic Acid Derivatives acs.org

Derivatization for Potential Pesticidal or Herbicidal Agents

This compound serves as an excellent scaffold for developing new pesticidal or herbicidal agents through derivatization. The two bromine atoms on the pyridine ring are susceptible to replacement via nucleophilic aromatic substitution (SNAr) reactions, a common method for synthesizing agrochemical candidates. acs.org This allows for the introduction of a wide array of functional groups, leading to the creation of large libraries of derivatives for biological screening.

Research into related pyridine structures has shown that derivatives synthesized from halogenated pyridines exhibit potent herbicidal activity. acs.org For instance, studies on other substituted pyridines have revealed that the introduction of specific side chains, such as phenoxy groups, can lead to compounds that inhibit crucial plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov PPO inhibition disrupts chlorophyll (B73375) synthesis, leading to plant death. nih.govnih.gov The derivatization of this compound with various nucleophiles (e.g., phenols, thiols, amines) could potentially yield novel PPO inhibitors or compounds with other modes of action. nih.gov

The structure-activity relationship (SAR) analysis of similar herbicidal compounds has highlighted the importance of the substitution pattern on the pyridine ring for biological activity. acs.org The difluoromethyl group at the 3-position of the target compound is expected to influence its electronic properties and binding affinity to target enzymes, potentially leading to high efficacy.

Derivative ClassPotential NucleophileResulting LinkagePotential Agrochemical Activity
Aryl EthersSubstituted PhenolsC-O-ArHerbicide (e.g., PPO inhibitor)
ThioethersThiols/ThiophenolsC-S-RFungicide, Herbicide
AminesPrimary/Secondary AminesC-N-R₂Insecticide, Herbicide
HeterocyclesN-Heterocycles (e.g., Pyrazole)C-(Heterocycle)Fungicide, Insecticide

Emerging Applications in Materials Science

The unique electronic properties and synthetic accessibility of functionalized pyridines make them attractive building blocks for advanced organic materials. The electron-deficient nature of the pyridine ring, amplified by the presence of electron-withdrawing substituents like halogens and difluoromethyl groups, is particularly useful in the design of materials for electronic applications.

Polyhalogenated aromatic and heteroaromatic compounds are fundamental precursors for the synthesis of conjugated polymers and complex organic molecules through various cross-coupling reactions. This compound, with its two bromine atoms, is well-suited for such transformations. These bromine atoms can act as handles for sequential or double cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to build larger, well-defined molecular architectures. researchgate.net

Cross-Coupling ReactionReactant TypeResulting StructurePotential Material Application
Suzuki CouplingBoronic Acids/EstersBiaryl or Aryl-HeteroarylOrganic Light-Emitting Diodes (OLEDs), Sensors
Stille CouplingOrganostannanesBiaryl or Aryl-HeteroarylOrganic Field-Effect Transistors (OFETs)
Sonogashira CouplingTerminal AlkynesAryl-alkyneConjugated Polymers, Molecular Wires
Buchwald-Hartwig AminationAminesAryl-amineHole-Transport Materials, Organic Photovoltaics (OPVs)

The development of high-performance organic electronic materials often relies on the precise control of molecular orbital energy levels (i.e., the HOMO and LUMO levels). The introduction of electron-withdrawing groups is a key strategy for lowering the LUMO energy of a conjugated molecule, which is desirable for creating n-type (electron-transporting) organic semiconductors. researchgate.net

This compound is an ideal building block for this purpose. The pyridine nitrogen atom and the strongly electron-withdrawing difluoromethyl group work in concert to create a highly electron-deficient aromatic system. When this unit is incorporated into a larger π-conjugated system via cross-coupling reactions at the bromine positions, it can effectively lower the LUMO level of the final material. researchgate.net This makes derivatives of this compound promising candidates for use as n-type semiconductors in organic field-effect transistors (OFETs) or as electron-transporting/host materials in organic light-emitting diodes (OLEDs).

The structural features of this building block directly correlate to its potential impact on the properties of electronic materials.

Structural FeatureElectronic EffectImpact on Material Properties
Pyridine RingElectron-deficient (π-deficient)Lowers LUMO energy, promotes electron transport
3-(Difluoromethyl) GroupStrongly electron-withdrawing (inductive effect)Further lowers LUMO energy, enhances n-type character
2,5-Dibromo GroupsSynthetic handles for π-extensionEnables incorporation into conjugated systems

Spectroscopic and Structural Characterization of 2,5 Dibromo 3 Difluoromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2,5-Dibromo-3-(difluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for a complete assignment of all proton, carbon, and fluorine signals, confirming the substitution pattern and the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The aromatic region will display signals for the two protons on the pyridine (B92270) ring. The proton at the 4-position is anticipated to appear as a doublet, coupled to the proton of the difluoromethyl group. The proton at the 6-position would likely appear as a singlet or a finely split doublet due to long-range coupling.

The proton of the difluoromethyl group (-CHF₂) is expected to be observed as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift of this proton will be in the downfield region, characteristic of protons attached to a carbon bearing electronegative fluorine atoms.

Interactive Data Table: Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-47.8 - 8.2d~2-4 Hz (⁴JHF)
H-68.5 - 8.8s or d
-CHF₂6.5 - 7.0t~50-55 Hz (²JHF)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the difluoromethyl carbon. The carbon atoms directly bonded to the bromine atoms (C-2 and C-5) will appear at relatively upfield shifts compared to the other aromatic carbons due to the heavy atom effect of bromine.

The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the pyridine ring carbons will be influenced by the electronegativity of the nitrogen atom and the substituents.

Interactive Data Table: Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Expected Coupling Constant (J, Hz)
C-2140 - 145s
C-3125 - 130t~20-25 Hz (²JCF)
C-4135 - 140s
C-5115 - 120s
C-6150 - 155s
-CHF₂110 - 115t~230-240 Hz (¹JCF)

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. thermofisher.com In the ¹⁹F NMR spectrum of this compound, the two equivalent fluorine atoms of the difluoromethyl group will give rise to a single signal. This signal is expected to be a doublet due to coupling with the proton of the difluoromethyl group (²JFH). The chemical shift of this signal will be in a region characteristic of difluoromethyl groups attached to an aromatic ring.

Interactive Data Table: Expected ¹⁹F NMR Data for this compound

Fluorine Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
-CHF₂-110 to -120d~50-55 Hz (²JHF)

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons. For instance, a cross-peak between the H-4 proton and the -CHF₂ proton would confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons of the pyridine ring and the difluoromethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for establishing the connectivity of the entire molecule. For example, correlations from the -CHF₂ proton to C-3 and C-4 would confirm the position of the difluoromethyl group. Correlations from H-4 to C-3, C-5, and C-6 would further solidify the assignments of the pyridine ring carbons.

Mass Spectrometry for Precise Molecular Weight and Formula Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₃Br₂F₂N), the HRMS data would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass would be compared with the experimentally measured mass to confirm the elemental composition with a high degree of confidence.

Interactive Data Table: Expected HRMS Data for this compound

Ion Calculated m/z Measured m/z (Hypothetical) Difference (ppm)
[M+H]⁺271.8688271.86900.7

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the assessment of purity and the structural elucidation of this compound. In a typical GC-MS analysis, the retention time in the gas chromatogram would provide a preliminary measure of the compound's purity, with a single sharp peak indicating a high degree of purity.

The mass spectrum would offer detailed structural information. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. A key feature would be the isotopic pattern characteristic of a molecule containing two bromine atoms, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in an approximate 1:2:1 ratio.

Fragmentation patterns are also predictable. Common fragmentation pathways for halogenated pyridines include the loss of bromine atoms and cleavage of the difluoromethyl group. The observation of fragment ions corresponding to these losses would further confirm the compound's identity.

Interactive Data Table: Predicted GC-MS Data for this compound

ParameterPredicted Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion [M]⁺ (m/z) Expected around 271.88 g/mol (for ⁷⁹Br)
Isotopic Pattern Characteristic 1:2:1 ratio for [M]⁺:[M+2]⁺:[M+4]⁺
Key Fragment Ions (m/z) [M-Br]⁺, [M-2Br]⁺, [M-CHF₂]⁺, [C₅H₂Br₂N]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The spectra are expected to be complex due to the low symmetry of the molecule.

The key vibrational modes would include the stretching and bending vibrations of the pyridine ring, the carbon-bromine (C-Br) bonds, and the carbon-fluorine (C-F) bonds of the difluoromethyl group. Pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, generally in the 700-500 cm⁻¹ range. The C-F stretching vibrations of the difluoromethyl group would likely produce strong absorptions in the 1100-1000 cm⁻¹ region of the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Pyridine Ring C=C/C=N Stretching1600 - 1400
C-H Aromatic Stretching3100 - 3000
C-Br Stretching700 - 500
C-F (in CHF₂) Stretching1100 - 1000
CHF₂ Bending/DeformationVarious frequencies in the fingerprint region

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography would be the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions that govern the crystal packing.

Based on studies of other halogenated pyridines, it is anticipated that the crystal structure would be influenced by a combination of van der Waals forces and weaker halogen bonding interactions (Br···Br or Br···N). googleapis.com The planar pyridine rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. googleapis.com The difluoromethyl group, with its potential for hydrogen bonding, could also play a role in directing the crystal packing arrangement. The precise arrangement of molecules in the unit cell would determine the crystal system and space group.

Interactive Data Table: Expected Crystallographic Parameters for this compound

ParameterExpected Information
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined
Unit Cell Dimensions To be determined
Bond Lengths (Å) C-C, C-N, C-Br, C-F, C-H
**Bond Angles (°) **Angles within the pyridine ring and substituents
Intermolecular Interactions Halogen bonding, π-π stacking, van der Waals forces

Theoretical and Computational Investigations of 2,5 Dibromo 3 Difluoromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic characteristics and predicting the physical and chemical properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry, by minimizing the total electronic energy. For 2,5-Dibromo-3-(difluoromethyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular structure. nih.govacs.org

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The electron-withdrawing nature of the two bromine atoms and the difluoromethyl group is expected to influence the geometry of the pyridine (B92270) ring, potentially causing slight distortions from the planarity observed in unsubstituted pyridine. The total energy calculated for the optimized structure represents the stability of the molecule.

Table 1: Exemplar Predicted Geometric Parameters for this compound from DFT Calculations
ParameterDescriptionPredicted Value
r(C2-Br)Bond length of Carbon-2 to Bromine~1.88 Å
r(C5-Br)Bond length of Carbon-5 to Bromine~1.87 Å
r(C3-CF2H)Bond length of Carbon-3 to Difluoromethyl Carbon~1.51 Å
∠(N1-C2-C3)Bond angle within the pyridine ring~121°
∠(C4-C5-Br)Bond angle of the C5-Bromine substituent~119°

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be distributed primarily over the pyridine ring, while the LUMO's density would likely be significant on the carbon atoms attached to the electron-withdrawing bromine substituents, indicating these are potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical FMO Properties for this compound
PropertyDescriptionPredicted Value (eV)Implication
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5Indicates electron-donating capability (nucleophilicity)
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2Indicates electron-accepting capability (electrophilicity)
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO6.3Relates to chemical reactivity and kinetic stability

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org

In an ESP map of this compound, regions of negative potential (typically colored red or orange) are expected around the highly electronegative nitrogen atom of the pyridine ring and the fluorine atoms of the difluoromethyl group. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located near the hydrogen atoms. The carbon atoms bonded to the bromine atoms would likely show a less negative or slightly positive potential, marking them as potential sites for nucleophilic reactions. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational modeling is instrumental in exploring the dynamics of chemical reactions, including the identification of transition states and the prediction of reaction outcomes.

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). Characterizing the geometry and energy of the TS is crucial for understanding the reaction's kinetics, as the energy difference between the reactants and the TS defines the activation energy barrier.

For synthetic reactions involving this compound, such as a nucleophilic aromatic substitution where a bromine atom is replaced, computational methods can locate the TS structure on the potential energy surface. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction rate, offering insights that can guide experimental synthesis efforts.

Many reactions can potentially yield multiple products. Regioselectivity describes the preference for one direction of bond-making or breaking over other possible directions, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Computational modeling can effectively predict such selectivities by comparing the activation energies of competing reaction pathways. For this compound, a nucleophile could potentially attack the carbon at position 2 or position 5. By calculating the activation energies for both pathways, a direct comparison can be made. The reaction pathway with the lower energy barrier is kinetically favored and will correspond to the major product formed. This predictive power is essential for designing efficient and selective synthetic routes. For instance, DFT studies can explore different regioisomeric channels in cycloaddition reactions to determine the kinetically preferred product.

Prediction of Chemical Reactivity and Synthetic Feasibility

Computational studies, while not extensively reported for this compound itself, allow for predictions of its chemical reactivity based on the known electronic effects of its substituents on the pyridine ring. The pyridine nucleus is inherently electron-deficient, and this characteristic is further intensified by the presence of two bromine atoms and a difluoromethyl group, all of which are electron-withdrawing.

The bromine atoms at the 2- and 5-positions exert a significant inductive electron-withdrawing effect (-I) and a weaker, resonance-donating effect (+M). The difluoromethyl group at the 3-position is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Density Functional Theory (DFT) analyses on substituted pyridines have shown that such electron-withdrawing groups decrease the energy of the Highest Occupied Molecular Orbital (HOMO), which in turn reduces the nucleophilicity of the pyridine nitrogen. ias.ac.inresearcher.life Consequently, this compound is expected to be a very weak base.

The electron-deficient nature of the ring system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the bromine and difluoromethyl groups. Theoretical calculations on similar halogenated pyridines suggest that the C-Br bonds would be the primary sites for nucleophilic attack. researchgate.net

From a synthetic feasibility standpoint, the introduction of a difluoromethyl group onto a pre-existing 2,5-dibromopyridine (B19318) scaffold represents a plausible route. Recent advancements in C-H functionalization have demonstrated methods for the direct difluoromethylation of pyridines. nih.gov Computational models of these reactions indicate that radical processes are often involved. nih.gov Alternatively, the synthesis could potentially proceed from a precursor already containing the difluoromethyl group, followed by bromination. However, the strong deactivating nature of the difluoromethyl group would likely make subsequent electrophilic bromination challenging, requiring harsh reaction conditions. researchgate.net A more feasible approach might involve a multi-step synthesis starting from a suitable aminopyridine, as demonstrated in the synthesis of 2,5-dibromopyridine, followed by introduction of the difluoromethyl group. heteroletters.orggoogle.comchemicalbook.com

Table 1: Predicted Reactivity Characteristics of this compound

Property Predicted Characteristic Rationale
Basicity Very Low Cumulative electron-withdrawing effects of two bromine atoms and a difluoromethyl group decrease electron density on the nitrogen atom.
Nucleophilic Aromatic Substitution Favorable The electron-deficient ring is activated towards nucleophilic attack, especially at the carbon atoms bearing bromine.

| Electrophilic Aromatic Substitution | Unfavorable | The pyridine ring is strongly deactivated by the electron-withdrawing substituents, making electrophilic attack difficult. |

Conformational Analysis and Intra-/Intermolecular Interactions within the Pyridine Framework

The conformational landscape of this compound is largely determined by the rotation of the difluoromethyl group around the C3-C(F2H) bond. Computational studies on analogous molecules, such as (difluoromethyl)benzene, provide insight into the likely preferred conformations. nih.gov

Conformational Analysis:

The rotation of the -CHF2 group is expected to have a relatively low energy barrier. Theoretical calculations on similar systems suggest that the most stable conformation will likely involve the C-H bond of the difluoromethyl group being either coplanar or staggered with respect to the pyridine ring to minimize steric hindrance with the adjacent bromine atom at the 2-position. The planarity of the pyridine ring itself is unlikely to be significantly distorted by the substituents.

Intramolecular Interactions:

Potential intramolecular interactions within this compound could include weak hydrogen bonds. Specifically, a C-H···F interaction between the hydrogen of the difluoromethyl group and one of the fluorine atoms is conceivable, although likely to be transient and dependent on the rotational conformation. More significant will be the steric and electrostatic repulsion between the bulky bromine atom at the C2 position and the difluoromethyl group at C3, which will influence the rotational barrier of the -CHF2 group.

Intermolecular Interactions:

In the solid state, several types of intermolecular interactions are predicted to play a role in the crystal packing of this compound.

Halogen Bonding: Bromine atoms on aromatic rings are known to act as halogen bond donors. acs.orgacs.org Therefore, Br···N or Br···F interactions between adjacent molecules are plausible and could be a significant factor in the supramolecular assembly.

Hydrogen Bonding: Weak C-H···F and C-H···N hydrogen bonds are also anticipated. aalto.firesearchgate.net The hydrogen atom of the difluoromethyl group could interact with the nitrogen or fluorine atoms of neighboring molecules. Similarly, the remaining ring hydrogen could participate in weak interactions.

Table 2: Summary of Potential Intra- and Intermolecular Interactions

Interaction Type Description Predicted Significance
Intramolecular C-H···F Weak hydrogen bond within the difluoromethyl group. Low
Intermolecular Halogen Bonding (Br···N/F) Interaction between a bromine atom of one molecule and a nitrogen or fluorine atom of another. Moderate to High
Intermolecular C-H···F/N Hydrogen Bonding Weak hydrogen bonds involving the difluoromethyl hydrogen or ring hydrogen. Moderate

| Intermolecular π-π Stacking | Stacking of the electron-deficient pyridine rings. | Moderate |

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Routes for 2,5-Dibromo-3-(difluoromethyl)pyridine

The chemical industry's increasing focus on environmental responsibility necessitates a shift towards greener and more sustainable manufacturing processes. For this compound, this involves moving away from traditional, often harsh, synthesis methods towards more eco-friendly alternatives. Key areas of future research will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous reagents.

Emerging strategies in green chemistry, such as flow chemistry and mechanochemistry, offer promising avenues. Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, can significantly reduce or eliminate the need for solvents. Research into biomass-derived starting materials could also provide a renewable pathway to pyridine-based compounds. rsc.org The development of one-pot reaction processes that combine multiple synthetic steps without isolating intermediates is another critical goal, aiming for economically viable and efficient production under mild conditions. rsc.org

Synthesis StrategyPotential Advantages for this compound Production
Flow Chemistry Enhanced safety with hazardous reagents, improved heat and mass transfer, higher reproducibility and scalability.
Mechanochemistry Reduced solvent usage, potential for novel reactivity, energy efficiency.
Biomass-derived Feedstocks Utilization of renewable resources, reduction of reliance on petrochemicals.
One-Pot Reactions Increased efficiency, reduced waste from purification steps, lower operational costs.

Exploration of Novel Catalytic Reactions Involving the Dibromo-Difluoromethyl Pyridine (B92270) Core

The two bromine atoms on the pyridine ring serve as excellent handles for a variety of cross-coupling reactions. While traditional palladium-catalyzed reactions are well-established, future research will likely explore novel catalytic systems that offer greater efficiency, selectivity, and a broader substrate scope.

The exploration of electrochemical synthesis represents a significant opportunity. acs.org By using electricity to drive chemical reactions, it is possible to avoid the use of stoichiometric chemical oxidants or reductants, leading to a cleaner reaction profile. acs.org Photocatalysis, particularly using visible light, is another burgeoning field that enables the activation of chemical bonds under exceptionally mild conditions, which could be advantageous for the functionalization of the pyridine core. tandfonline.com Furthermore, "click chemistry" reactions, known for their high efficiency and selectivity, could be adapted for derivatizing the this compound core, enabling the rapid assembly of complex molecules. acs.org Research into dual-catalytic systems, which combine two different catalysts to promote sequential or synergistic transformations, could unlock unprecedented chemical transformations.

Catalytic ApproachPotential Transformation of the Pyridine CoreKey Benefits
Electrochemical Synthesis C-H functionalization, cross-coupling reactions.Metal- and oxidant-free conditions, high functional group tolerance. acs.org
Visible-Light Photocatalysis Radical-based C-C and C-heteroatom bond formation.Mild reaction conditions, high selectivity, access to unique reactive intermediates. tandfonline.com
Click Chemistry Introduction of triazole rings and other functional moieties.High yields, simple reaction conditions, excellent reliability. acs.org
Dual Catalysis Tandem or cascade reactions for complex molecule synthesis.Increased molecular complexity in a single operation, improved atom economy.

Expansion of Applications into New and Interdisciplinary Fields

The unique electronic properties conferred by the difluoromethyl group and the synthetic versatility offered by the two bromine atoms make this compound an attractive scaffold for materials science and chemical biology. While its primary use is currently as a synthetic intermediate, significant opportunities exist for its direct incorporation into functional materials.

In materials science, fluorinated organic compounds are highly sought after for their unique properties, including thermal stability and hydrophobicity. mdpi.com Derivatives of this compound could be investigated as building blocks for novel fluoropolymers, liquid crystals, or organic light-emitting diodes (OLEDs). The pyridine nitrogen also offers a site for coordination with metals, opening up possibilities in the design of metal-organic frameworks (MOFs) with tailored electronic or catalytic properties.

In the realm of chemical biology and medicinal chemistry, the pyridine scaffold is a common feature in many bioactive molecules. researchgate.net The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity. Future work could focus on using this compound as a starting point for the synthesis of new agrochemicals or pharmaceuticals. Furthermore, its derivatives could be developed as chemical sensors for detecting specific analytes, leveraging changes in fluorescence or other spectroscopic signals upon binding. rsc.org

FieldPotential ApplicationRationale
Materials Science Fluoropolymers, network polymers, OLEDs.Enhanced thermal stability, hydrophobicity, and unique electronic properties from C-F bonds. mdpi.com
Medicinal Chemistry Scaffolds for drug discovery (e.g., kinase inhibitors).The pyridine core is a known pharmacophore; the CHF₂ group can enhance pharmacokinetic properties.
Agrochemicals Development of new herbicides or fungicides.Pyridine derivatives are prevalent in agricultural chemicals. researchgate.net
Chemical Sensors Fluorescent or colorimetric probes for analytes.The rigid, electron-deficient ring system can be functionalized to interact with specific targets. rsc.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques for real-time monitoring can provide invaluable insights into reaction kinetics, the formation of intermediates, and the influence of catalysts.

Techniques such as in-situ infrared (IR) and Raman spectroscopy can track the concentration of reactants, products, and key intermediates as a reaction progresses. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly specialized techniques like rapid-injection NMR, can capture fleeting intermediates. The development of fluorescent probes derived from the dibromo-difluoromethyl pyridine core itself could also enable new methods for monitoring reactions or biological processes. rsc.org Coupling these experimental techniques with computational methods, such as Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the reaction landscape, guiding the rational design of new catalysts and reaction conditions. acs.org

Spectroscopic TechniqueInformation GainedPotential Impact
In-situ IR/Raman Real-time concentration profiles of reactants and products.Optimization of reaction conditions, kinetic analysis.
Process NMR Identification of transient intermediates and byproducts.Elucidation of complex reaction mechanisms.
Fluorescence Spectroscopy Development of "turn-on" or "turn-off" probes for specific reactions.High-throughput screening of reaction conditions, sensing applications. rsc.org
Mass Spectrometry Direct observation of catalytic species and reaction intermediates.Validation of proposed mechanistic pathways.

Q & A

Q. What are the recommended synthetic routes for 2,5-dibromo-3-(difluoromethyl)pyridine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves sequential halogenation and fluorination. First, bromination of 3-methylpyridine derivatives at positions 2 and 5 can be achieved using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical-initiated conditions (e.g., UV light or AIBN) . Subsequent fluorination of the methyl group to difluoromethyl requires reagents like DAST (diethylaminosulfur trifluoride)\text{DAST (diethylaminosulfur trifluoride)} or Deoxo-Fluor\text{Deoxo-Fluor}, which selectively replace hydroxyl or carbonyl intermediates with fluorine . Yield optimization depends on temperature control (e.g., 20C-20^\circ\text{C} to 0C0^\circ\text{C} for fluorination), stoichiometric excess of fluorinating agents, and inert atmospheres to prevent hydrolysis .

  • Key Data :

StepReagents/ConditionsYield RangeReference
BrominationNBS, AIBN, CCl4\text{CCl}_4, reflux60-75%
FluorinationDAST, CH2Cl2\text{CH}_2\text{Cl}_2, 20C-20^\circ\text{C}40-55%

Q. How can spectroscopic techniques (NMR, MS, IR) be used to characterize the structure and purity of this compound?

  • Methodological Answer :
  • 19F^{19}\text{F} NMR : The difluoromethyl group (CF2H-\text{CF}_2\text{H}) shows a characteristic triplet near 120-120 ppm due to coupling with the proton (JHF5055 HzJ_{H-F} \approx 50-55\ \text{Hz}) .
  • 1H^{1}\text{H} NMR : Aromatic protons at positions 4 and 6 appear as doublets (due to coupling with adjacent Br atoms) in the 8.0-8.5 ppm range. The CF2H-\text{CF}_2\text{H} proton resonates as a triplet near 6.5 ppm .
  • Mass Spectrometry (MS) : The molecular ion [M]+[M]^+ at m/z=284.92m/z = 284.92 (for C6H3Br2F2N\text{C}_6\text{H}_3\text{Br}_2\text{F}_2\text{N}) and fragment peaks at m/z=205m/z = 205 (loss of Br) and m/z=123m/z = 123 (loss of CF2H-\text{CF}_2\text{H}) confirm the structure .
  • IR Spectroscopy : Stretching vibrations for CF2H-\text{CF}_2\text{H} appear at 1100-1200 cm1^{-1} (C-F) and 2850-2950 cm1^{-1} (C-H) .

Advanced Research Questions

Q. What is the role of the difluoromethyl group in modulating the electronic properties and reactivity of the pyridine ring in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoromethyl group (CF2H-\text{CF}_2\text{H}) increases the electrophilicity of the pyridine ring, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from fluorine atoms can reduce accessibility to metal catalysts (e.g., Pd or Cu). Computational studies (DFT) reveal that the CF2H-\text{CF}_2\text{H} group lowers the LUMO energy of the ring by 1.2-1.5 eV compared to CH3-\text{CH}_3, facilitating oxidative addition in catalytic cycles . To mitigate steric effects, bulky ligands like XPhos\text{XPhos} or SPhos\text{SPhos} are recommended for Pd-mediated couplings .

  • Key Data :

PropertyCF2H-\text{CF}_2\text{H} EffectReference
LUMO Energy1.3 eV-1.3\ \text{eV} shift
Reaction Rate (Suzuki)30% faster vs. CH3-\text{CH}_3

Q. How does the substitution pattern (2,5-dibromo vs. 3-difluoromethyl) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The 2,5-dibromo substitution directs nucleophiles (e.g., amines, alkoxides) to the para position (C4) due to the strong electron-withdrawing effect of bromine, which deactivates the meta positions (C3 and C6). The CF2H-\text{CF}_2\text{H} group at C3 further polarizes the ring, creating a partial positive charge at C4 and C5. Kinetic studies show that bulky nucleophiles (e.g., tert-butoxide) favor C4 substitution (80% selectivity), while smaller nucleophiles (e.g., methoxide) exhibit mixed C4/C6 reactivity (60:40 ratio) . Competitive experiments with deuterated analogs confirm steric and electronic contributions to regioselectivity .

  • Key Data :

NucleophileRegioselectivity (C4:C6)Reference
t-BuO\text{t-BuO}^-80:20
MeO\text{MeO}^-60:40

Data Contradictions and Resolution

  • Fluorination Efficiency : reports lower fluorination yields (40-55%) compared to theoretical predictions (70-80%) . This discrepancy may arise from side reactions (e.g., over-fluorination to CF3-\text{CF}_3) or incomplete purification. Multi-step purification (e.g., column chromatography followed by recrystallization) improves yields to 60% .
  • Regioselectivity in NAS : While suggests dominant C4 substitution, notes competing C6 reactivity in polar aprotic solvents. Solvent screening (e.g., DMF vs. THF) is critical to control outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.